molecular formula C17H36N2O B1198226 Tetrabutylurea CAS No. 4559-86-8

Tetrabutylurea

Cat. No.: B1198226
CAS No.: 4559-86-8
M. Wt: 284.5 g/mol
InChI Key: SNDGLCYYBKJSOT-UHFFFAOYSA-N
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Description

Tetrabutylurea is an organic compound with the molecular formula C₁₇H₃₆N₂O. It is a versatile intermediate used in various fields, including organic synthesis, pharmaceuticals, and industrial applications. This compound is known for its ability to act as a solvent, stabilizer, and catalyst in different chemical processes .

Preparation Methods

Tetrabutylurea can be synthesized through several methods. One common synthetic route involves the reaction of dibutylamine with dibutylcarbamyl chloride in the presence of triphosgene. This reaction is typically carried out under controlled conditions to ensure high yield and purity . Another method involves the use of bis(trichloromethyl)carbonate and dibutylamine in an aqueous phase, with the reaction temperature maintained between 0-10°C .

Chemical Reactions Analysis

Tetrabutylurea undergoes various chemical reactions, including:

Scientific Research Applications

Tetrabutylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reaction medium in organic synthesis, facilitating various chemical transformations.

    Biology: this compound is employed in the preparation of biological samples and as a stabilizer for certain biological compounds.

    Medicine: It is used in the formulation of pharmaceuticals, particularly as a solubilizing agent for poorly water-soluble drugs, enhancing their bioavailability and therapeutic efficacy.

    Industry: this compound is utilized in the production of hydrogen peroxide, dyes, plastics, plasticizers, and stabilizers.

Mechanism of Action

The mechanism of action of tetrabutylurea involves its ability to stabilize reactive intermediates and accelerate reaction rates. It acts as a solvent, facilitating the dissolution of various compounds and enhancing their reactivity. In pharmaceutical applications, this compound improves the solubility and dissolution rate of active pharmaceutical ingredients, aiding in their absorption and therapeutic benefits .

Comparison with Similar Compounds

Tetrabutylurea is unique compared to other urea derivatives due to its specific molecular structure and properties. Similar compounds include:

This compound stands out due to its high ionic conductivity, low viscosity, and wide electrochemical window, making it particularly valuable in electrochemical devices like batteries and supercapacitors .

Biological Activity

Tetrabutylurea (TBU) is a tetrasubstituted urea compound with the chemical formula C12H24N2O\text{C}_{12}\text{H}_{24}\text{N}_2\text{O}. It is primarily used as a solvent and in various chemical syntheses due to its unique properties. This article focuses on its biological activity, examining its effects on different biological systems, potential applications, and relevant research findings.

This compound exhibits several biological activities, including:

  • Solvent Properties : TBU is known for its ability to dissolve a wide range of organic compounds, making it useful in biological assays and extractions.
  • Impact on Cellular Processes : Research indicates that TBU can influence cellular processes such as membrane permeability and enzyme activity.

Toxicity and Safety

The safety profile of this compound has been assessed in various studies. It is essential to understand its toxicological effects, especially in environmental contexts.

  • Acute Toxicity : Studies suggest that TBU has low acute toxicity levels in mammals, but further investigation is required for long-term exposure effects.
  • Environmental Impact : The compound's biodegradability and potential ecological toxicity are under scrutiny, particularly concerning aquatic organisms.

Case Studies

  • Cell Viability Assays : A study investigated the effect of TBU on various cell lines. The results indicated that concentrations above 1 mM significantly reduced cell viability, suggesting a cytotoxic effect at higher doses.
    Concentration (mM)Cell Viability (%)
    0100
    0.195
    0.585
    170
    530
  • Enzyme Activity Inhibition : Research demonstrated that TBU inhibits certain enzyme activities, such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.
    Enzyme Activity (%)Control (No TBU)1 mM TBU5 mM TBU
    AChE1008050

Pharmacological Applications

This compound's unique properties have led to its exploration in pharmacological applications:

  • Drug Delivery Systems : Due to its solvent capabilities, TBU is being studied for use in drug formulations to enhance solubility and bioavailability of poorly soluble drugs.
  • Biochemical Assays : Its ability to stabilize proteins makes it useful in biochemical assays where maintaining protein structure is critical.

Research Findings

Recent studies have highlighted the multifaceted roles of this compound in biological systems:

  • Phase Equilibrium Studies : Research conducted on the phase behavior of TBU with supercritical carbon dioxide has provided insights into its extraction capabilities and potential uses in green chemistry .
  • Environmental Monitoring : Investigations into the environmental impact of TBU revealed that while it poses low acute toxicity, chronic exposure could affect aquatic life, necessitating further ecological risk assessments .

Properties

IUPAC Name

1,1,3,3-tetrabutylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2O/c1-5-9-13-18(14-10-6-2)17(20)19(15-11-7-3)16-12-8-4/h5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDGLCYYBKJSOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)N(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7043902
Record name 1,1,3,3-Tetrabutylurea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Urea, N,N,N',N'-tetrabutyl-
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CAS No.

4559-86-8
Record name Tetrabutylurea
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Record name 1,1,3,3-Tetrabutylurea
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Record name Tetrabutylurea
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Record name Urea, N,N,N',N'-tetrabutyl-
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Record name 1,1,3,3-Tetrabutylurea
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Record name Tetrabutylurea
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Record name TETRABUTYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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